N,N-Dibutyl-2-cyanoacetamide
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Overview
Description
N,N-Dibutyl-2-cyanoacetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-cyanoacetamide typically involves the reaction of dibutylamine with cyanoacetic acid or its esters. One common method is the direct treatment of dibutylamine with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compound . Another method involves stirring ethyl cyanoacetate with dibutylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N,N-Dibutyl-2-cyanoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of cyano and amide functional groups. These groups can interact with molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-2-chloroacetamide: Similar in structure but contains a chloro group instead of a cyano group.
N,N-Dibutyl-2-aminoacetamide: Contains an amino group instead of a cyano group.
Uniqueness
N,N-Dibutyl-2-cyanoacetamide is unique due to the presence of both cyano and amide functional groups, which provide it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds .
Properties
CAS No. |
53807-36-6 |
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Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N,N-dibutyl-2-cyanoacetamide |
InChI |
InChI=1S/C11H20N2O/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-7,9-10H2,1-2H3 |
InChI Key |
CQPQBICYNIUIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC#N |
Origin of Product |
United States |
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